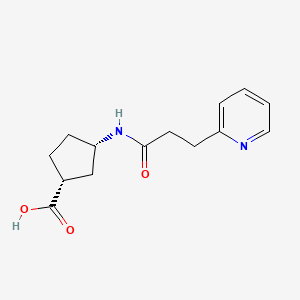![molecular formula C13H22N2OS B6645119 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol binds to the active site of BTK and inhibits its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have immunomodulatory effects. It can inhibit the production of inflammatory cytokines and chemokines, and enhance the function of immune cells, such as natural killer (NK) cells and T-cells. These effects may contribute to the anti-tumor activity of this compound and make it a promising candidate for combination therapy with immunotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of BTK, which allows for precise modulation of BCR signaling. It has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, this compound has some limitations, including potential off-target effects and toxicity. Careful dose optimization and toxicity studies are necessary to ensure its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for the development of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol and related compounds. One direction is the evaluation of its efficacy in combination with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy. Another direction is the investigation of its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are also associated with dysregulated BCR signaling. Furthermore, the optimization of this compound's pharmacokinetic properties and the development of more potent and selective BTK inhibitors are ongoing areas of research.
Méthodes De Synthèse
The synthesis of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process requires specialized equipment and expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the scientific literature.
Applications De Recherche Scientifique
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs.
Propriétés
IUPAC Name |
2-[[2-(aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c14-7-10-3-1-2-4-12(10)15-8-13(16)11-5-6-17-9-11/h5-6,9-10,12-13,15-16H,1-4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVPWWWRJOACSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
